1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
The compound “1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a bromofuran moiety, a pyridine ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromofuran and pyridine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of delocalized electrons. The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The bromine atom in the bromofuran ring could potentially be replaced in a substitution reaction. The carboxylic acid group could undergo reactions typical for this functional group, such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) explored the catalytic reactions of 4-yn-1-ones, including those similar to the target compound, under oxidative carbonylation conditions. This process yielded various heterocyclic derivatives like tetrahydrofuran, dihydropyridinone, and tetrahydropyridinedione, demonstrating the compound's utility in synthesizing complex heterocycles with potential applications in drug development and material science Bacchi et al., 2005.
Antiprotozoal Agents
Research by Ismail et al. (2004) focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds for antiprotozoal applications. Their study included the synthesis of derivatives through bromination and coupling reactions, highlighting the potential of such compounds in treating protozoal infections. This underscores the importance of the target compound's structural framework in medicinal chemistry Ismail et al., 2004.
Hydrogen Bonding Studies
Dobbin et al. (1993) investigated the hydrogen bonding in derivatives of dihydropyridine, revealing insights into the structural dynamics that could influence the biological activity of these compounds. This research is crucial for understanding how modifications to the dihydropyridine core, similar to our target compound, affect its properties and potential applications in drug design Dobbin et al., 1993.
Cyclization Reactions
Remizov et al. (2019) presented a study on the intramolecular cyclization of a related furan-carboxylate ester, illustrating the synthetic versatility of compounds within this chemical space. Such cyclization reactions are pivotal in creating novel heterocyclic compounds with potential applications across various fields, including pharmaceuticals and organic materials Remizov et al., 2019.
Enantioselective Synthesis
Andzans et al. (2013) explored the enantioselective synthesis of methyl dihydropyridine carboxylates, demonstrating the compound's relevance in chiral chemistry. This work is significant for the development of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for creating drugs with improved efficacy and reduced side effects Andzans et al., 2013.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have a broad range of effects due to their diverse pharmacological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-9-3-2-8(17-9)6-13-5-7(11(15)16)1-4-10(13)14/h1-5H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCNEGJMGQNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.